Cas no 884507-56-6 (1-(3-Iodobenzyl)-1H-pyrazole)
1-(3-Iodobenzyl)-1H-pyrazole is a versatile intermediate in organic synthesis, known for its unique chemical properties. Its 1H-pyrazole ring structure facilitates various substitution reactions, while the 3-iodobenzyl moiety offers a highly reactive site for organic transformations. This compound is particularly advantageous for its ability to facilitate cross-coupling reactions, providing a broad range of functionalized products.
1-(3-Iodobenzyl)-1H-pyrazole structure
Product Name:1-(3-Iodobenzyl)-1H-pyrazole
CAS No:884507-56-6
MF:C10H9IN2
MW:284.096334218979
CID:719609
PubChem ID:18525879
Update Time:2025-10-18
1-(3-Iodobenzyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole,1-[(3-iodophenyl)methyl]-
- 1-(3-Iodobenzyl)-1H-pyrazole
- 1-[(3-iodophenyl)methyl]pyrazole
- 1H-Pyrazole,1-[(3-iodophenyl)methyl]
- SCHEMBL3347596
- MS-22503
- 1-[(3-iodophenyl)methyl]-1h-pyrazole
- FT-0717157
- DTXSID00594631
- 884507-56-6
- MFCD08435919
- DB-077310
-
- Inchi: 1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
- InChI Key: GWLQKUUXEMKUEW-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)CN1C=CC=N1
Computed Properties
- Exact Mass: 283.98100
- Monoisotopic Mass: 283.98105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.67
- Melting Point: 50.5-54.5
- Boiling Point: 369.6°C at 760 mmHg
- Flash Point: 177.3°C
- Refractive Index: 1.667
- PSA: 17.82000
- LogP: 2.53600
1-(3-Iodobenzyl)-1H-pyrazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-(3-Iodobenzyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I707468-10mg |
1-(3-Iodobenzyl)-1H-pyrazole |
884507-56-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I707468-50mg |
1-(3-Iodobenzyl)-1H-pyrazole |
884507-56-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I707468-100mg |
1-(3-Iodobenzyl)-1H-pyrazole |
884507-56-6 | 100mg |
$ 115.00 | 2022-06-04 | ||
| abcr | AB225163-1 g |
1-(3-Iodobenzyl)-1H-pyrazole; 95% |
884507-56-6 | 1g |
€141.80 | 2023-02-22 |
1-(3-Iodobenzyl)-1H-pyrazole Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
884507-56-6 (1-(3-Iodobenzyl)-1H-pyrazole) Related Products
- 143128-30-7(1-(4-iodobenzyl)-1H-pyrazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk